molecular formula C10H14N2O3 B14868803 methyl 5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylate

methyl 5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylate

Cat. No.: B14868803
M. Wt: 210.23 g/mol
InChI Key: ZAAJGFGIBCBVTP-UHFFFAOYSA-N
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Description

Methyl 5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylate is a chemical compound that features a pyrazole ring substituted with a tetrahydropyran group and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylate typically involves the reaction of methyl pyrazole-4-carboxylate with tetrahydro-2H-pyran-4-yl derivatives. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds under mild conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and microreaction technology can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the pyrazole ring or the tetrahydropyran group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the pyrazole ring or the tetrahydropyran group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring or the tetrahydropyran group .

Scientific Research Applications

Methyl 5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • 1-(tetrahydro-2H-pyran-4-yl)methylamine
  • tert-Butyl 4-tetrahydro-2H-pyran-4-yl-1-piperazinecarboxylate
  • 1-(tetrahydro-2H-pyran-4-yl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole

Uniqueness

Methyl 5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylate is unique due to its specific combination of a pyrazole ring and a tetrahydropyran group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

methyl 5-(oxan-4-yl)-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-14-10(13)8-6-11-12-9(8)7-2-4-15-5-3-7/h6-7H,2-5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAAJGFGIBCBVTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(NN=C1)C2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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